Tricetamide

Oxidative stress Glutathione homeostasis Neuropsychopharmacology

Tricetamide (Trimeglamide; R-548) is a synthetic small-molecule sedative-hypnotic agent classified as a trimethoxybenzamide derivative and an N-acyl-amino acid. First described in the late 1950s, it induces normal physiological sleep in animal models without the ataxia commonly preceding sleep induced by other sedative-hypnotics of its era.

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
CAS No. 363-20-2
Cat. No. B1620424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricetamide
CAS363-20-2
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C16H24N2O5/c1-6-18(7-2)14(19)10-17-16(20)11-8-12(21-3)15(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3,(H,17,20)
InChIKeyNLRFFZRHTICQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricetamide (CAS 363-20-2) for Research Procurement: A Non-Barbiturate Sedative-Hypnotic Compound


Tricetamide (Trimeglamide; R-548) is a synthetic small-molecule sedative-hypnotic agent classified as a trimethoxybenzamide derivative and an N-acyl-amino acid [1]. First described in the late 1950s, it induces normal physiological sleep in animal models without the ataxia commonly preceding sleep induced by other sedative-hypnotics of its era [2]. Its mechanism is attributed to modulation of GABAergic neurotransmission, though it produces no barbiturate-like spindling or drug-induced artifacts on electroencephalography [2]. As a USAN-listed compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol, tricetamide represents a distinct chemotype within the non-barbiturate CNS depressant class [1].

Why Generic Sedative-Hypnotic Substitution Fails for Tricetamide in Experimental Models


Sedative-hypnotic compounds within the same therapeutic class exhibit markedly divergent pharmacological profiles that preclude simple interchangeability in research settings. Tricetamide, for instance, uniquely induces sleep without preceding ataxia and produces no EEG spindling or drug-induced artifacts—a profile that contrasts sharply with barbiturates, which alter sleep architecture and produce characteristic EEG bursts [1]. Furthermore, in stress-model experiments, tricetamide and meprobamate both preserved glutathione homeostasis under heat stress, whereas chlorpromazine alone reduced blood glutathione levels and failed to prevent stress-induced depletion—demonstrating that even functionally related CNS depressants diverge in their effects on oxidative stress biomarkers [2]. These differential properties mean that substituting one sedative-hypnotic for another without verifying target-specific pharmacological endpoints introduces uncontrolled variables that can confound experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for Tricetamide Versus Closest Sedative-Hypnotic Comparators


Stress-Induced Glutathione Preservation: Tricetamide vs. Meprobamate vs. Chlorpromazine

In a heat-stress model in rats, tricetamide (trimeglamide) and meprobamate both preserved cerebral and blood glutathione levels, preventing stress-induced depletion. In contrast, chlorpromazine administered alone produced a measurable reduction in blood glutathione and failed to prevent the stress-induced fall in glutathione levels in both brain and blood [1]. Mescaline and LSD-25 pretreatment aggravated the stress-induced glutathione reduction, establishing a clear differential across psychopharmacological agents [1].

Oxidative stress Glutathione homeostasis Neuropsychopharmacology Heat stress models

Sleep Induction Without Ataxia: Tricetamide vs. Barbiturate-Class Sedative-Hypnotics

Tricetamide (trimethoxybenzoyl-glycine-diethylamide) induced normal sleep in dogs and cats without preceding ataxia, a hallmark of barbiturate-induced sedation where motor incoordination typically precedes loss of consciousness [1]. A five- to ten-fold increase of the soporific dose resulted not in deepening coma (as with barbiturates) but in restlessness and disorientation instead of sleep, indicating a fundamentally different dose-response ceiling and safety margin [1]. No spindling or drug-induced artifacts were found in electroencephalographic recordings, contrasting with the characteristic EEG changes—including spindle bursts and suppression of REM sleep—produced by barbiturates and other GABAergic hypnotics [1].

Sleep architecture Ataxia Neuropharmacology Preclinical hypnotic screening

Pediatric Behavioral Indication: Tricetamide vs. Placebo and vs. Deanol in Hyperactive Children

In a three-arm comparative clinical study of 75 hyperactive, poorly integrated children aged 7–14 years, tricetamide (trimeglamide, 250 mg twice daily) was directly compared against the psychic energizer deanol (50 mg twice daily) and placebo over a controlled medication period [1]. Trimeglamide alleviated tantrums and diffuse hyperactivity, whereas deanol increased the child's power of concentration as manifested in integrative tasks such as puzzle-solving; the placebo group manifested neither effect [1]. The study thus demonstrated divergent, pharmacologically specific behavioral outcomes: tricetamide selectively reduced externalizing behaviors (tantrums, hyperactivity), while deanol enhanced cognitive focus—neither outcome attributable to placebo [1].

Pediatric psychopharmacology Hyperactivity Behavioral disorders Drug-controlled comparison

Clinical Anxiolytic Efficacy: Tricetamide in Psychiatric Outpatients vs. Baseline

A clinical evaluation of tricetamide (trimeglamide) in anxiety was published in the American Journal of Psychiatry, reporting outcomes in psychiatric outpatients treated with the compound [1]. While detailed quantitative efficacy data are behind the journal paywall, the existence of a peer-reviewed clinical trial in a major psychiatric journal establishes tricetamide as having undergone clinical evaluation for anxiolytic efficacy—a developmental milestone not achieved by most research-stage sedative-hypnotic analogs of its structural class [1]. In a separate longitudinal study of 118 psychiatric outpatients treated with medication for an average of nine months, 65% of patients were improved at treatment termination, with 52% remaining improved at a 14-month follow-up, though tricetamide was not the sole agent in this cohort [2].

Anxiolytic Clinical psychiatry Outpatient treatment Anxiety disorders

Optimal Research Application Scenarios for Tricetamide Based on Verified Differentiation Evidence


Oxidative Stress and Glutathione Homeostasis Studies Requiring a Sedative Control

In experimental paradigms where heat stress or other physiological stressors are used to probe cerebral glutathione dynamics, tricetamide serves as a sedative control that—unlike chlorpromazine—does not independently deplete glutathione and actively helps preserve homeostasis, as demonstrated in rodent models where it minimized stress-induced glutathione reduction comparably to meprobamate [1]. This property makes tricetamide particularly valuable for studies isolating the biochemical effects of stress from drug-induced redox perturbations.

Sleep Architecture and EEG Research Requiring Artifact-Free Sedation

Tricetamide is uniquely suited for electroencephalographic studies of natural sleep where drug-induced EEG artifacts (spindling, burst suppression, REM alteration) must be avoided. Unlike barbiturates, which produce characteristic EEG spindle bursts and suppress REM sleep, tricetamide induces sleep without any EEG spindling or drug-induced artifacts, as confirmed in canine and feline models [2]. This profile enables cleaner interpretation of endogenous sleep electrophysiology.

Pediatric Behavioral Pharmacology: Differential Drug Effects on Hyperactivity vs. Cognition

In research on pediatric behavioral disorders, tricetamide provides a validated reference compound for selectively reducing externalizing behaviors (tantrums, diffuse hyperactivity) without enhancing cognitive performance, as established in a three-arm clinical study against deanol (cognitive enhancer) and placebo in hyperactive children [3]. This domain-specific behavioral differentiation makes tricetamide a useful comparator in screening novel agents for pediatric neuropsychiatric indications.

Anxiolytic Tool Compound with Human Clinical Validation for Translational Psychiatry Research

For translational psychiatry programs bridging preclinical anxiolytic screening to human studies, tricetamide offers the advantage of documented peer-reviewed clinical evaluation in anxiety patients, with an established human oral dose range of 500–1500 mg producing sedation/drowsiness in approximately 50% of cases [2]. This human pharmacokinetic/pharmacodynamic anchor point, however preliminary by modern standards, provides a basis for allometric scaling and dose selection that purely preclinical sedative-hypnotic analogs lack.

Quote Request

Request a Quote for Tricetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.